2-{[(4-chlorophenyl)methyl]sulfanyl}-1-(4-methoxybenzenesulfonyl)-4,5-dihydro-1H-imidazole
Description
2-{[(4-chlorophenyl)methyl]sulfanyl}-1-(4-methoxybenzenesulfonyl)-4,5-dihydro-1H-imidazole is a complex organic compound that features a unique combination of functional groups
Properties
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-1-(4-methoxyphenyl)sulfonyl-4,5-dihydroimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3S2/c1-23-15-6-8-16(9-7-15)25(21,22)20-11-10-19-17(20)24-12-13-2-4-14(18)5-3-13/h2-9H,10-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHLAKTXYUXIBHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCN=C2SCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
One-Pot Synthesis
A streamlined approach combines imidazoline formation and sulfanyl group introduction in a single pot. Camphene-derived intermediates, as reported in Wagner–Meerwein rearrangements, demonstrate the feasibility of tandem reactions for complex substituent installation. However, this method risks regioselectivity issues, necessitating precise stoichiometric control.
Sulfur Electrophile Strategies
Electrophilic sulfur reagents, such as disulfides or sulfenyl chlorides, offer an alternative to thiol nucleophiles. For example, bis(4-chlorobenzyl) disulfide reacts with 2-bromoimidazoline under oxidative conditions (e.g., CuI catalysis), though yields are modest (~55%) compared to thiol-based routes.
Yield Optimization and Challenges
| Parameter | Effect on Yield |
|---|---|
| Base (K₂CO₃ vs. Et₃N) | Et₃N increases yield by 12% |
| Solvent Polarity | DMF > MeCN > THF |
| Reaction Temperature | Optimal at 70°C |
Common side reactions include over-sulfonylation and imidazoline ring opening. Purification challenges arise from the polar nature of sulfonamide byproducts, necessitating silica gel chromatography with gradient elution.
Chemical Reactions Analysis
Types of Reactions
2-{[(4-chlorophenyl)methyl]sulfanyl}-1-(4-methoxybenzenesulfonyl)-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
2-{[(4-chlorophenyl)methyl]sulfanyl}-1-(4-methoxybenzenesulfonyl)-4,5-dihydro-1H-imidazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[(4-chlorophenyl)methyl]sulfanyl}-1-(4-methoxybenzenesulfonyl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Chlorophenyl)methylsulfanyl]-1-(4-chlorophenyl)sulfonyl-4,5-dihydroimidazole
- 2-[(4-Bromophenyl)methylsulfanyl]-1-(4-methoxyphenyl)sulfonyl-4,5-dihydroimidazole
Uniqueness
2-{[(4-chlorophenyl)methyl]sulfanyl}-1-(4-methoxybenzenesulfonyl)-4,5-dihydro-1H-imidazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
The compound 2-{[(4-chlorophenyl)methyl]sulfanyl}-1-(4-methoxybenzenesulfonyl)-4,5-dihydro-1H-imidazole is a novel organic molecule characterized by its unique structural features, which include a dihydroimidazole core and various functional groups such as a chlorophenyl and a methoxybenzenesulfonyl moiety. These structural components suggest potential biological activities, particularly in medicinal chemistry. This article reviews the biological activities associated with this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.
Structural Overview
The compound's chemical structure can be summarized as follows:
| Component | Description |
|---|---|
| Core Structure | Dihydroimidazole |
| Chlorophenyl Group | Substituent that may enhance biological activity |
| Methoxybenzenesulfonyl Group | Provides additional reactivity and interaction sites |
Biological Activity
Preliminary studies indicate that this compound exhibits several biological activities, including:
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes, which is crucial for drug development. Enzyme inhibition can lead to therapeutic effects in various diseases.
- Anti-inflammatory Properties : Initial research suggests potential anti-inflammatory effects, which could make it useful in treating conditions characterized by inflammation.
- Anticancer Activity : There are indications that this compound may possess anticancer properties, warranting further investigation into its mechanisms of action in cancer biology.
The biological activity of this compound is believed to involve multiple pathways:
- Binding Interactions : The compound may interact with specific molecular targets, inhibiting enzyme activity or receptor functions. This interaction is critical for understanding its biological effects.
- Structural Variability Impact : Variations in the molecular structure (e.g., different substituents on the phenyl rings) can lead to differences in biological activity. For example, related compounds with different halogen substitutions have shown varying degrees of potency against specific targets.
Case Studies
Research findings from various studies provide insights into the biological activity of this compound:
- Enzyme Inhibition Studies :
- Antimicrobial Activity :
-
Cancer Research :
- Preliminary investigations into the anticancer properties of imidazole derivatives suggest that they may induce apoptosis in cancer cells through various mechanisms, including cell cycle arrest and modulation of apoptotic pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
